![molecular formula C13H10N4O2S B2815951 3-methyl-5-{(Z)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolane-2,4-dione CAS No. 866008-42-6](/img/structure/B2815951.png)
3-methyl-5-{(Z)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of 1,2,4-triazole, a class of heterocyclic compounds containing three nitrogen atoms . These compounds are known for their ability to form hydrogen bonds with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Synthesis Analysis
The synthesis of similar 1,2,4-triazole derivatives has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of similar compounds has been established based on the results of elemental analysis, IR and NMR spectra, and X-ray diffraction studies .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, depending on the conditions, 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine can provide both N1 and N4 for coordination with ruthenium .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, one of the compounds synthesized exhibited a melting point of 185–188 °C . They are also known to be thermally stable .Aplicaciones Científicas De Investigación
Drug Discovery
1,2,3-Triazoles have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .
Organic Synthesis
1,2,3-Triazoles are one of the most important nitrogen-containing five-membered heterocycles and have a wide range of applications in organic synthesis . They have high chemical stability and strong dipole moment .
Polymer Chemistry
1,2,3-Triazoles have been utilized in polymer chemistry due to their high chemical stability .
Supramolecular Chemistry
1,2,3-Triazoles have applications in supramolecular chemistry . Their strong dipole moment and hydrogen bonding ability make them useful in this field .
Bioconjugation
1,2,3-Triazoles are used in bioconjugation . They can act as a linker between two molecules, enabling the creation of complex structures .
Chemical Biology
1,2,3-Triazoles are used in chemical biology . They can mimic the amide bond, making them useful in the design of peptide mimetics .
Fluorescent Imaging
1,2,3-Triazoles have been used in fluorescent imaging . They can be incorporated into fluorescent probes, enabling the visualization of biological processes .
Materials Science
1,2,3-Triazoles have found applications in materials science . Their high chemical stability and strong dipole moment make them useful in the creation of advanced materials .
Mecanismo De Acción
Target of Action
The primary target of this compound is the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which play a crucial role in the growth and development of certain types of cancer cells .
Mode of Action
The compound interacts with its target, the aromatase enzyme, by forming hydrogen bonds . This interaction inhibits the enzyme’s activity, thereby disrupting the synthesis of estrogens . The inhibition of estrogen production can lead to the suppression of estrogen-dependent cancer cell growth .
Biochemical Pathways
The compound affects the estrogen biosynthesis pathway by inhibiting the aromatase enzyme . This enzyme is responsible for the conversion of androgens to estrogens. By inhibiting this enzyme, the compound reduces the levels of estrogens, which can inhibit the growth of estrogen-dependent cancer cells .
Result of Action
The compound has shown promising cytotoxic activity against certain cancer cell lines . For instance, it has demonstrated cytotoxic activity against the Hela cell line . This suggests that the compound may induce cell death in cancer cells, thereby inhibiting tumor growth .
Safety and Hazards
Propiedades
IUPAC Name |
(5Z)-3-methyl-5-[[4-(1,2,4-triazol-1-yl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S/c1-16-12(18)11(20-13(16)19)6-9-2-4-10(5-3-9)17-8-14-7-15-17/h2-8H,1H3/b11-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKSVAPFTFEFOZ-WDZFZDKYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)N3C=NC=N3)SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC=C(C=C2)N3C=NC=N3)/SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-5-{(Z)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolane-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Cyclopropyl-1,3-dimethyl-5-[(2-methylphenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2815868.png)
![6-Methyl-2-(3-phenoxypropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2815869.png)

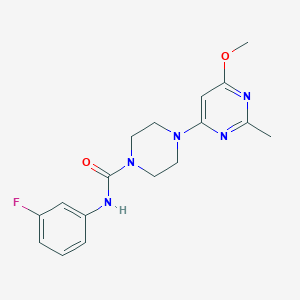


![1-[2-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2815881.png)
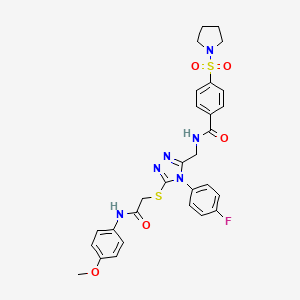
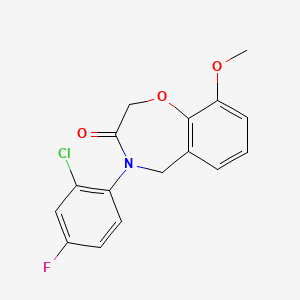
![7-(4-chlorophenyl)-1-methyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2815886.png)
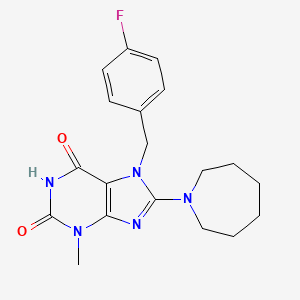
![5-[(Benzylsulfanyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2815888.png)
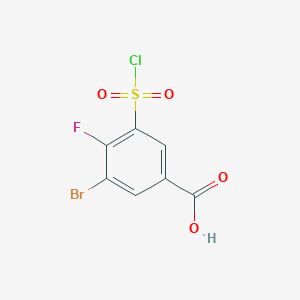
![3-Butyl-3-phenyl-2,3-dihydrobenzo[4,5]oxazolo[2,3-c][1,2,4]triazole](/img/structure/B2815891.png)